

Prometryn mechanism of action in plants

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Compound of Interest		
Compound Name:	Prometryn	
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An In-depth Technical Guide on the Core Mechanism of Action of **Prometryn** in Plants

Introduction

Prometryn is a selective herbicide belonging to the s-triazine chemical class, widely utilized for the pre- and post-emergence control of annual broadleaf weeds and some grasses in various crops, including cotton, peanuts, and sunflowers.[1][2][3] Its herbicidal activity stems from its ability to disrupt photosynthesis, a fundamental process for plant survival. This technical guide provides a detailed examination of the molecular mechanism of action of **prometryn**, intended for researchers, scientists, and professionals in drug and herbicide development.

Core Mechanism of Action: Inhibition of Photosystem II

The primary mode of action of **prometryn** is the inhibition of photosynthesis at Photosystem II (PSII).[1][4] This process can be broken down into several key steps:

- Uptake and Translocation: Prometryn is absorbed by the roots and foliage of the plant.[4] It
 is then translocated acropetally (upwards) through the xylem to the leaves, the primary sites
 of photosynthesis.[1]
- Molecular Target: Inside the chloroplasts, prometryn targets the D1 protein, a core subunit
 of the Photosystem II (PSII) complex located in the thylakoid membranes.[1][5]
- Inhibition of Electron Transport: **Prometryn** acts as a competitive inhibitor, binding to the QB binding niche on the D1 protein.[1][5] This is the same site where plastoquinone (PQ), a

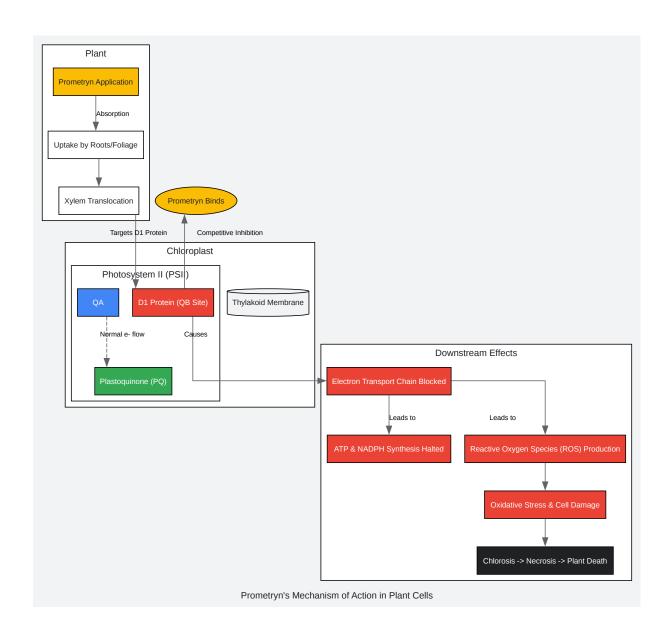


mobile electron carrier, would normally bind. By occupying this site, **prometryn** physically blocks the binding of plastoquinone, thereby interrupting the photosynthetic electron transport chain.[5][6] This blockage prevents electrons from being transferred from the primary quinone acceptor, QA, to QB.[6][7][8]

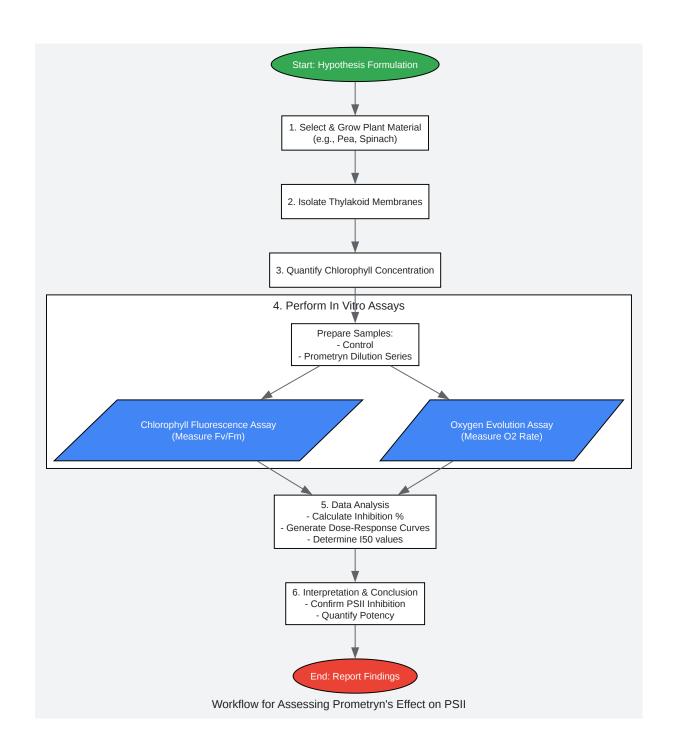
- Downstream Effects: The blockage of the electron transport chain has several severe consequences for the plant:
 - Inhibition of ATP and NADPH Synthesis: The flow of electrons is essential for generating
 the proton gradient across the thylakoid membrane that drives the synthesis of ATP
 (adenosine triphosphate) and the reduction of NADP+ to NADPH (nicotinamide adenine
 dinucleotide phosphate).[5] By halting electron flow, prometryn stops the production of
 these vital energy and reducing equivalents.[5]
 - Generation of Reactive Oxygen Species (ROS): The blocked electron flow leads to an over-reduction of the photosynthetic electron transport chain. This results in the formation of highly reactive oxygen species (ROS), such as singlet oxygen and superoxide radicals.
 [9][10]
 - Oxidative Stress and Cellular Damage: The accumulation of ROS causes significant oxidative stress, leading to lipid peroxidation of cell membranes, protein degradation, and DNA damage.[10]
 - Visible Symptoms: Macroscopically, these cellular events manifest as chlorosis (yellowing
 of the leaves) followed by necrosis (tissue death), ultimately leading to the death of the
 susceptible plant.[1][3][4]

Signaling Pathway Diagram









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